molecular formula C17H14N2O3S B11685183 2-hydroxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11685183
M. Wt: 326.4 g/mol
InChI Key: SIHJTBQVGFAQIS-VCHYOVAHSA-N
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Description

2-hydroxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety linked to a benzothiophene ring through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 3-methoxy-1-benzothiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Amines derived from the reduction of the hydrazide moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-hydroxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • 2-hydroxy-N’-[(E)-(3-hydroxy-1,3-dimethylbutylidene]benzohydrazide

Uniqueness

2-hydroxy-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H14N2O3S/c1-22-16-12-7-3-5-9-14(12)23-15(16)10-18-19-17(21)11-6-2-4-8-13(11)20/h2-10,20H,1H3,(H,19,21)/b18-10+

InChI Key

SIHJTBQVGFAQIS-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(SC2=CC=CC=C21)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

COC1=C(SC2=CC=CC=C21)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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